

Chemical structure of 3',5'-Bis(trifluoromethyl)acetophenone

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Compound of Interest

Compound Name:	3',5'-Bis(trifluoromethyl)acetophenone
Cat. No.:	B056603

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An In-depth Technical Guide to 3',5'-Bis(trifluoromethyl)acetophenone

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analytical data for **3',5'-bis(trifluoromethyl)acetophenone**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Properties

3',5'-Bis(trifluoromethyl)acetophenone is a substituted acetophenone derivative characterized by two trifluoromethyl groups on the phenyl ring. These electron-withdrawing groups significantly influence the chemical reactivity and properties of the molecule.

Caption: Chemical structure of **3',5'-Bis(trifluoromethyl)acetophenone**.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	30071-93-3 [1]
IUPAC Name	1-[3,5-bis(trifluoromethyl)phenyl]ethan-1-one[1]
Molecular Formula	C ₁₀ H ₆ F ₆ O[1][2]
Linear Formula	(CF ₃) ₂ C ₆ H ₃ COCH ₃
Molecular Weight	256.14 g/mol [1][2]
SMILES String	CC(=O)c1cc(cc(c1)C(F)(F)F)C(F)(F)F

| InChI Key | MCYCSIKSZLARBD-UHFFFAOYSA-N[1] |

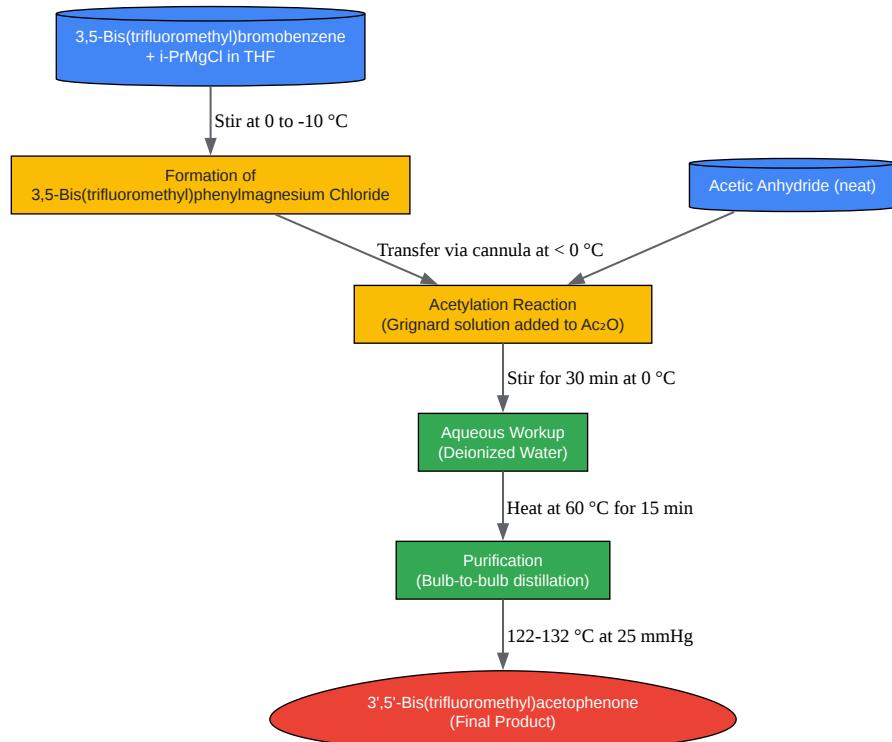
Table 2: Physical and Chemical Properties

Property	Value
Appearance	Clear pale yellow liquid [3]
Density	1.422 g/mL at 25 °C[3]
Boiling Point	95-98 °C at 15 mmHg[2]
Refractive Index	n _{20/D} 1.4221[3]
Flash Point	82 °C (179.6 °F) - closed cup

| Assay | 98% |

Synthesis Protocols

A prevalent and practical method for synthesizing **3',5'-bis(trifluoromethyl)acetophenone** involves the reaction of a Grignard reagent with acetic anhydride.[4][5] This method is suitable for larger-scale preparations. However, it is critical to note that trifluoromethylphenyl Grignard reagents can be explosive under certain conditions, such as loss of solvent or upon heating, necessitating strict safety precautions.[4][5][6]

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Caption: Workflow for the synthesis of **3',5'-Bis(trifluoromethyl)acetophenone**.

Experimental Protocol: Grignard-based Synthesis

This protocol is adapted from a procedure published in *Organic Syntheses*.^[4]

Materials:

- 3,5-Bis(trifluoromethyl)bromobenzene
- Isopropylmagnesium chloride (i-PrMgCl) in THF (2 M solution)
- Acetic anhydride
- Tetrahydrofuran (THF), anhydrous

- Deionized water
- Argon or Nitrogen gas for inert atmosphere

Procedure:

- Apparatus Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and an addition funnel is set up under an inert atmosphere of argon or nitrogen.[4]
- Grignard Reagent Formation: The flask is charged with 3,5-bis(trifluoromethyl)bromobenzene and anhydrous THF. The solution is cooled to -5 °C using an ice-salt water bath.[4]
- A 2 M solution of isopropylmagnesium chloride in THF is added dropwise over 1 hour, ensuring the internal reaction temperature does not exceed 0 °C.[4][5]
- After the addition is complete, the reaction mixture is stirred for an additional hour at a temperature between 0 °C and -10 °C to ensure complete formation of the Grignard reagent. [4][5]
- Acetylation: In a separate flask, acetic anhydride is cooled to -15 °C.[5]
- The prepared Grignard solution is transferred into the flask containing the cold acetic anhydride via a double-ended needle (cannula) at a rate that maintains the internal temperature below 0 °C.[4][5]
- The resulting pale yellow solution is stirred for 30 minutes at 0 °C.[4]
- Workup: The flask is removed from the cooling bath, and deionized water is added dropwise over 1 hour to quench the reaction. The biphasic mixture is then heated to 60 °C for 15 minutes.[4]
- Purification: After cooling to room temperature, the product is isolated and purified. Purification by bulb-to-bulb distillation at 25 mmHg (collecting the distillate at 122-132 °C) yields the final product as a clear, colorless oil.[4]

Spectroscopic and Analytical Data

Spectroscopic analysis is crucial for confirming the structure and purity of **3',5'-bis(trifluoromethyl)acetophenone**. While complete spectral data requires experimental acquisition, the expected characteristics can be inferred from the structure.

Table 3: Summary of Expected Spectroscopic Data

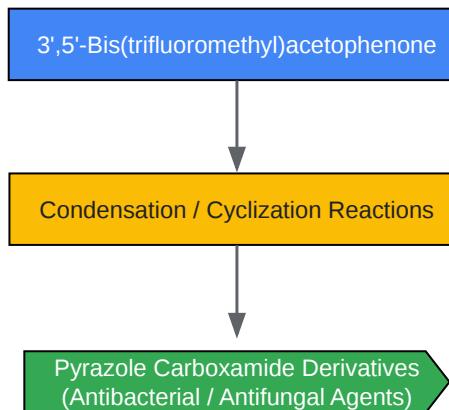
Technique	Expected Features
¹ H NMR	Methyl Protons (-CH ₃): A singlet around δ 2.6 ppm (3H). Aromatic Protons: Two signals in the aromatic region (δ 7.8-8.5 ppm); one singlet for the proton at C2' and C6' (2H), and one singlet for the proton at C4' (1H).
¹³ C NMR	Carbonyl Carbon (C=O): Signal around δ 195-200 ppm. Trifluoromethyl Carbon (-CF ₃): A quartet due to C-F coupling. Aromatic Carbons: Multiple signals in the δ 120-140 ppm range, with C-F coupling visible for carbons attached to or near the -CF ₃ groups. Methyl Carbon (-CH ₃): A signal around δ 25-30 ppm.
IR Spectroscopy	C=O Stretch: Strong absorption band around 1700 cm ⁻¹ . C-F Stretch: Strong, characteristic absorptions in the 1100-1350 cm ⁻¹ region. Aromatic C-H Stretch: Peaks above 3000 cm ⁻¹ . Aromatic C=C Stretch: Bands in the 1450-1600 cm ⁻¹ region.

| Mass Spectrometry (EI) | Molecular Ion (M⁺): A peak at m/z = 256.[1] Key Fragments: A prominent peak at m/z = 241 (loss of -CH₃) and a base peak likely at m/z = 213 (loss of -COCH₃). |

Applications in Research and Development

3',5'-Bis(trifluoromethyl)acetophenone serves as a key intermediate in the synthesis of various compounds, particularly in the pharmaceutical and agrochemical industries. Its trifluoromethyl groups can enhance properties such as metabolic stability and binding affinity.

- Synthesis of Bioactive Molecules: It is a reactant used in preparing pyrazole carboxamide derivatives that have shown antibacterial and antifungal activity.[3]



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Caption: Role as a precursor in the synthesis of bioactive compounds.

Safety and Handling

Due to its chemical nature, **3',5'-bis(trifluoromethyl)acetophenone** must be handled with appropriate safety precautions.

Table 4: Hazard and Safety Information

Category	Information
GHS Pictogram	GHS07 (Exclamation mark)
Signal Word	Warning
Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements	P261, P264, P271, P280, P302+P352, P305+P351+P338
Storage	Keep container tightly closed in a dry, cool, and well-ventilated place. [7]
Incompatible Materials	Strong oxidizing agents, Strong bases. [7]

| Personal Protective Equipment | Eyeshields, gloves, and a suitable respirator are recommended. |

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